molecular formula C14H11FO2 B6340759 2-(4-Fluorophenyl)-6-methylbenzoic acid CAS No. 1214357-34-2

2-(4-Fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6340759
CAS No.: 1214357-34-2
M. Wt: 230.23 g/mol
InChI Key: PLQKBTURUGLZKZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylbenzoic acid is an aromatic carboxylic acid derivative It features a fluorine atom attached to the para position of the phenyl ring and a methyl group at the 6-position of the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This process may include the use of specific solvents, temperature control, and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-methylbenzoic acid is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-Fluorophenyl)-6-methylbenzoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methyl group, suggests diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H13F O2
  • CAS Number : 1214357-34-2
  • Structure : The compound features a benzoic acid backbone with a fluorophenyl group and a methyl substituent, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The fluorine atom enhances binding affinity to various enzymes, which may lead to inhibition of critical pathways in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, potentially through disruption of cell membrane integrity.
  • Anti-inflammatory Effects : The carboxylic acid group can participate in hydrogen bonding, modulating inflammatory responses.

Cytotoxicity Against Cancer Cell Lines

Recent research has demonstrated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action Reference
A54912.5Inhibition of tubulin polymerization
HeLa15.0Induction of apoptosis through mitochondrial pathways
MCF-718.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard disc diffusion methods against several bacterial strains:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans15128 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of this compound in combination with conventional chemotherapy showed enhanced efficacy in reducing tumor size in xenograft models compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .
  • Case Study on Antimicrobial Activity : In vitro studies demonstrated that this compound could effectively inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQKBTURUGLZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673480
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-34-2
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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